Mechanism of action of 1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride in vitro
Mechanism of action of 1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride in vitro
Mechanistic Profiling of 1-Cyclohexyl-1H-benzo[d]imidazol-5-amine Dihydrochloride: An In Vitro Technical Guide
Executive Summary & Structural Rationale
1-Cyclohexyl-1H-benzo[d]imidazol-5-amine dihydrochloride (CAS: 1185304-60-2) is a highly specialized chemical building block utilized in the development of targeted small-molecule therapeutics. The benzimidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purine bases, allowing it to act as an ATP-competitive isostere within the active sites of various enzymes, particularly kinases[1].
As a Senior Application Scientist, I approach the in vitro evaluation of this compound not as a single-target drug, but as a highly versatile pharmacophore. The structural logic is threefold:
-
Benzimidazole Core: Mimics the adenine ring of ATP, enabling hydrogen bonding with the kinase hinge region[1].
-
1-Cyclohexyl Moiety: Acts as a lipophilic anchor, driving occupancy deep into the hydrophobic pocket (often associated with DFG-out or allosteric conformations).
-
5-Amino Group: Serves as a critical hydrogen bond donor and a vector for further synthetic derivatization.
-
Dihydrochloride Salt Form: Significantly enhances aqueous solubility, a critical parameter for maintaining compound stability in aqueous in vitro assay buffers.
To rigorously validate the mechanism of action (MoA) of this compound, we employ a self-validating triad of in vitro workflows: direct target engagement (SPR), biochemical enzymatic inhibition (ADP-Glo), and phenotypic cellular efficacy (CellTiter-Glo).
Fig 1. In vitro mechanistic profiling workflow for benzimidazole derivatives.
Workflow 1: Target Engagement via Surface Plasmon Resonance (SPR)
Causality & Rationale: Before assessing enzymatic inhibition, we must prove that the compound physically binds to the target protein. Surface Plasmon Resonance (SPR) is selected because it provides label-free, real-time kinetic data ( Kon , Koff , and Kd )[2]. For low-molecular-weight compounds (~250-300 Da) like our target, SPR is superior to Isothermal Titration Calorimetry (ITC) due to its higher sensitivity and lower protein consumption requirements.
Step-by-Step Protocol:
-
Surface Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran). Activate the surface using standard EDC/NHS chemistry.
-
Target Immobilization: Dilute the target recombinant kinase (e.g., PI3K or AKT) in 10 mM sodium acetate (pH 4.5) to achieve a pre-concentration effect. Inject over the activated surface to reach an immobilization level of ~3,000-5,000 Resonance Units (RU) to ensure sufficient signal for a small molecule[2]. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Dissolve 1-Cyclohexyl-1H-benzo[d]imidazol-5-amine dihydrochloride in 100% DMSO, then dilute into HBS-EP+ running buffer to a final DMSO concentration of exactly 1% (to prevent bulk refractive index shifts). Prepare a 2-fold concentration series (e.g., 0.1 µM to 10 µM).
-
Kinetic Injection: Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations[2]. Allow 60 seconds for association and 180 seconds for dissociation.
-
Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kinetic rate constants.
Workflow 2: Enzymatic Inhibition Profiling
Causality & Rationale: Once binding is confirmed, we must determine if the binding translates to functional enzyme inhibition. We utilize the Promega ADP-Glo™ Kinase Assay. Unlike standard radiometric assays, ADP-Glo measures the accumulation of ADP, making it a universal assay that can be run at high, physiological ATP concentrations (up to 1 mM)[3]. This is critical for accurately calculating the IC50 of an ATP-competitive benzimidazole inhibitor.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well low-volume white plate, combine 5 µL of the target kinase/substrate mixture with 1 µL of the compound (titrated in a 10-point dose-response curve). Incubate for 15 minutes at room temperature to allow pre-equilibration.
-
Reaction Initiation: Add 4 µL of ATP (at the enzyme's apparent Km ) to initiate the reaction. Incubate for 60 minutes at room temperature[3].
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and actively depletes all unconsumed ATP, leaving only the product ADP[3]. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This simultaneously converts the ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity[3]. Incubate for 30 minutes.
-
Measurement: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Workflow 3: Cellular Phenotypic Validation
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular target competition. To validate the in vitro MoA, we measure the compound's anti-proliferative effect on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies intracellular ATP, which is directly proportional to the number of metabolically active, viable cells[4].
Step-by-Step Protocol:
-
Cell Seeding: Seed target cells (e.g., HCT116 or MCF-7) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Add 10 µL of 10X compound dilutions to the wells. Incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Combine to form the homogeneous CellTiter-Glo® Reagent[4].
-
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to the culture media. The detergent in the reagent lyses the cells, while ATPase inhibitors stabilize the released ATP[4].
-
Measurement: Mix on an orbital shaker for 2 minutes, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence[4].
Quantitative Data Synthesis
The following tables represent typical, structured quantitative outputs generated from the aforementioned workflows when evaluating a highly optimized benzimidazole derivative.
Table 1: SPR Binding Kinetics (Target Engagement) | Target Kinase | Kon ( M−1s−1 ) | Koff ( s−1 ) | Kd (nM) | Binding Profile | |---------------|---------------------------|----------------------|------------|-----------------| | PI3Kα | 4.2 × 10⁵ | 1.8 × 10⁻³ | 4.3 | Fast on / Slow off | | AKT1 | 1.1 × 10⁵ | 5.2 × 10⁻³ | 47.2 | Moderate affinity | | EGFR | 8.5 × 10⁴ | 8.1 × 10⁻² | 950.0 | Weak / Transient |
Table 2: In Vitro Assay Summary (Efficacy Translation) | Assay Type | Readout Modality | Representative IC50 (nM) | Signal-to-Background | |------------|------------------|-------------------------------|----------------------| | ADP-Glo | Luminescence (Biochemical) | 5.1 | > 15:1 | | CellTiter-Glo | Luminescence (Cellular) | 125.0 | > 5:1 |
Note: The ~25-fold rightward shift from biochemical to cellular IC50 is a standard pharmacological observation driven by high intracellular ATP concentrations (~1-5 mM) competing with the inhibitor.
Signaling Pathway Disruption
By acting as an ATP-competitive inhibitor, the benzimidazole scaffold effectively blocks the phosphorylation cascade of critical survival pathways.
Fig 2. Disruption of kinase signaling pathways via ATP-competitive inhibition.
References
- Source: National Center for Biotechnology Information (NCBI)
- Source: National Center for Biotechnology Information (NCBI)
- Title: ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL
- Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin Source: Promega Corporation URL
Sources
- 1. New benzimidazole-alkanesulfonate conjugates as cholinesterase inhibitors with in vitro and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
